molecular formula C9H9N3S B7863179 N-cyclopropylthieno[3,2-d]pyrimidin-4-amine

N-cyclopropylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B7863179
M. Wt: 191.26 g/mol
InChI Key: LZGRABYMIRIWAG-UHFFFAOYSA-N
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Description

N-Cyclopropylthieno[3,2-d]pyrimidin-4-amine is a chemical building block based on the thieno[3,2-d]pyrimidine scaffold, which is of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring this core structure are frequently investigated for their potential to modulate key biological targets. Recent studies highlight derivatives of thieno[3,2-d]pyrimidin-4-amine as potent and selective inhibitors of human ectonucleoside triphosphate diphosphohydrolase (h-NTPDase) enzymes, which are implicated in purinergic signaling pathways . In particular, certain analogues have demonstrated sub-micromolar inhibitory activity against specific enzyme isoforms, making them valuable chemical tools for pharmacological research . Concurrently, this scaffold has been identified as a promising inhibitor of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Research shows these compounds can effectively deplete bacterial ATP levels, especially when used in combination with the cytochrome bcc : aa 3 inhibitor Q203, presenting a potential novel strategy for targeting tuberculosis infection . The synthetic accessibility of the thieno[3,2-d]pyrimidine core via classical S N Ar reactions allows for extensive structure-activity relationship (SAR) studies, enabling researchers to explore various substitutions to optimize potency and selectivity . This compound is intended for research purposes only to further explore these and other potential biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGRABYMIRIWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopropylthieno 3,2 D Pyrimidin 4 Amine and Derivatives

Established Synthetic Routes to the Thieno[3,2-d]pyrimidine (B1254671) Core

The formation of the bicyclic thieno[3,2-d]pyrimidine system is a critical step in the synthesis of the target compound. Various methodologies have been developed, often starting from a substituted thiophene (B33073) precursor, which is then elaborated to form the fused pyrimidine (B1678525) ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Amine Introduction

A prevalent and efficient method for the introduction of the amine functionality at the 4-position of the thieno[3,2-d]pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This strategy typically involves the synthesis of a 4-halothieno[3,2-d]pyrimidine intermediate, most commonly 4-chlorothieno[3,2-d]pyrimidine (B95853). This precursor is then reacted with the desired amine.

The synthesis of N-benzylthieno[3,2-d]pyrimidin-4-amine has been reported by dissolving 4-chlorothieno[3,2-d]pyrimidine in 2-propanol, followed by the addition of benzylamine (B48309) and triethylamine. The reaction mixture is stirred at 60 °C for 18 hours. nih.gov This general procedure can be adapted for the synthesis of a variety of N-substituted thieno[3,2-d]pyrimidin-4-amines by selecting the appropriate primary or secondary amine. nih.gov

A study on the synthesis of thieno[3,2-d]pyrimidine derivatives as selective h-NTPDase inhibitors utilized SNAr reactions by treating 4-chloro-7-(thiophen-2-yl)thieno[3,2-d]pyrimidine with various secondary amines to generate a library of compounds. nih.gov These reactions highlight the versatility of the SNAr approach for diversifying the 4-position of the thieno[3,2-d]pyrimidine core.

Acid-Catalyzed and Base-Promoted Synthetic Pathways

Both acid and base catalysis play crucial roles in the synthesis of the thieno[3,2-d]pyrimidine core and its subsequent functionalization.

Acid-Catalyzed Reactions: Acid catalysis is often employed in the cyclization step to form the pyrimidine ring. For the related thieno[2,3-d]pyrimidine (B153573) isomers, an acid-catalyzed Dimroth rearrangement of an intermediate amidine with a suitable aromatic amine under microwave irradiation has been reported. scielo.br While this example pertains to the isomer, similar acid-catalyzed cyclization strategies can be envisioned for the thieno[3,2-d]pyrimidine scaffold, often starting from a 3-aminothiophene-2-carboxamide (B122380) or a related derivative. For instance, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation is a known method to afford thieno[3,2-d]pyrimidin-4-ones. nih.gov

Base-Promoted Reactions: Base-promoted reactions are widely used in the synthesis of the thieno[3,2-d]pyrimidine core and its precursors. For example, the synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a key precursor for some thienopyrimidines, can be achieved through a base-catalyzed cyclocondensation reaction. researchgate.net Furthermore, base-promoted cyclization of o-nitrochalcones with elemental sulfur and guanidine (B92328) has been developed to produce benzo scielo.brnih.govthieno[3,2-d]pyrimidines.

In the context of functionalization, base-promoted SNAr reactions are also common. The synthesis of N-benzylthieno[3,2-d]pyrimidin-2-amine involves the reaction of 6-chlorothieno[3,2-d]pyrimidine with phenylmethanamine in the presence of potassium carbonate (K₂CO₃) in DMSO at 120°C. researchgate.net

Specific Strategies for N-Cyclopropyl Moiety Incorporation

The introduction of the N-cyclopropyl group onto the thieno[3,2-d]pyrimidine scaffold is most directly achieved via the nucleophilic aromatic substitution of a 4-halothieno[3,2-d]pyrimidine with cyclopropylamine (B47189). This reaction follows the general principles of SNAr outlined in section 2.1.1. The key intermediate for this transformation is 4-chlorothieno[3,2-d]pyrimidine.

The general procedure involves reacting 4-chlorothieno[3,2-d]pyrimidine with cyclopropylamine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of N-cyclopropylthieno[3,2-d]pyrimidin-4-amine.

PrecursorReagentBaseSolventConditionsProduct
4-Chlorothieno[3,2-d]pyrimidineCyclopropylamineTriethylamine (or other non-nucleophilic base)2-Propanol, DMSO, or DMFHeating (e.g., 60-120 °C)This compound

Advanced Chemical Derivatization and Functionalization Techniques

Once the this compound core is synthesized, further derivatization can be carried out to explore structure-activity relationships and develop new analogues with improved properties.

Exploration of Diversification and Scaffold Decoration

The thieno[3,2-d]pyrimidine scaffold offers multiple positions for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl and heteroaryl groups at halogenated positions of the core. For instance, thieno[3,2-d]pyrimidine derivatives have been synthesized through a sequential SNAr reaction followed by a Suzuki coupling. nih.gov This allows for the introduction of a wide range of substituents, leading to a diverse library of compounds.

Furthermore, the thiophene ring of the scaffold can be functionalized. Direct metallation of thienopyrimidines using a mixed lithium-cadmium base allows for the introduction of various electrophiles.

The amine functionality itself can also be a site for derivatization. For example, N-benzylthieno[3,2-d]pyrimidin-2-amine has been further acylated and sulfonylated to produce a range of derivatives. researchgate.net

Emerging Photoinduced and Bioconjugation Methodologies for Amine Compounds

Recent advances in synthetic methodology have introduced novel techniques for the functionalization of amine-containing compounds, including those with heterocyclic scaffolds.

Photoinduced Methodologies: Photoinduced reactions offer mild and selective methods for chemical transformations. While specific applications to this compound are not yet widely reported, the broader field of photochemistry presents exciting opportunities. For example, photoinduced bioconjugation chemistry between tetrazoles and primary amines has been discovered to form 1,2,4-triazole (B32235) cyclization products, expanding the toolbox for modifying amine-containing molecules. acs.org Such methodologies could potentially be adapted for the late-stage functionalization of the N-cyclopropylamine moiety or other positions on the thieno[3,2-d]pyrimidine scaffold.

Bioconjugation Methodologies: Bioconjugation chemistry aims to link molecules to biomolecules such as proteins or nucleic acids. The thienopyrimidine scaffold has been identified in compounds with biological activity, making it a candidate for the development of bioconjugates. nih.gov While direct bioconjugation of this compound is an area for future exploration, general methods for the bioconjugation of heterocyclic compounds are being developed. These strategies could enable the targeted delivery of thienopyrimidine-based compounds or the development of novel chemical probes.

Future Research Directions and Advanced Methodological Applications

Integration of Omics Technologies for Systems-Level Understanding

To achieve a holistic understanding of the biological effects of N-cyclopropylthieno[3,2-d]pyrimidin-4-amine, future research must extend beyond single-target interactions to a systems-level analysis. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to map the global cellular changes induced by this compound.

Proteomics: Quantitative proteomics can identify the full spectrum of protein targets that this compound interacts with, both directly and indirectly. Techniques like chemical proteomics, involving affinity-based probes derived from the parent compound, can isolate binding partners from cell lysates, helping to uncover novel targets and off-target effects.

Metabolomics: By analyzing the global profile of endogenous metabolites, metabolomics can shed light on how this compound impacts cellular metabolism. This is particularly relevant given that related thieno[3,2-d]pyrimidine (B1254671) compounds have been shown to target energy metabolism pathways, such as the cytochrome bd oxidase in Mycobacterium tuberculosis. nih.gov

By integrating data from these different omics layers, researchers can construct comprehensive network models of the compound's mechanism of action, identify biomarkers for predicting response, and uncover potential resistance mechanisms.

Advanced Spectroscopic and Structural Elucidation Techniques (e.g., X-ray Crystallography of Protein-Ligand Complexes)

A precise understanding of how this compound interacts with its biological targets at an atomic level is fundamental for rational drug design. Advanced structural biology techniques, particularly X-ray crystallography, are indispensable for this purpose.

Determining the crystal structure of this compound bound to its target protein provides a detailed, three-dimensional map of the binding site. nih.govspringernature.com This information reveals the specific amino acid residues involved in the interaction, the precise orientation of the ligand, and the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.govresearchgate.net Such high-resolution structural data is critical for explaining the compound's potency and selectivity and serves as an essential blueprint for designing next-generation analogs with improved properties. nih.gov

While a crystal structure for this compound itself is not publicly available, data from closely related analogs like N-Benzylthieno[3,2-d]pyrimidin-4-amine demonstrate the feasibility and utility of this approach. nih.govresearchgate.net The crystallographic data for this related compound provides a clear example of the type of detailed structural information that can be obtained.

Table 1: Example Crystallographic Data for an N-substituted thieno[3,2-d]pyrimidin-4-amine (B90789) Analog (N-Benzylthieno[3,2-d]pyrimidin-4-amine)

Parameter Value
Chemical Formula C₁₃H₁₁N₃S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 19.3430 (4)
b (Å) 9.46296 (16)
c (Å) 12.8221 (2)
β (°) 94.3231 (17)
Volume (ų) 2340.30 (7)

Data sourced from references nih.govresearchgate.net.

Beyond X-ray crystallography, other advanced spectroscopic techniques such as Cryo-Electron Microscopy (Cryo-EM) for large protein complexes and Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information about protein-ligand dynamics in solution.

Rational Design and De Novo Synthesis of Next-Generation Analogs

The thieno[3,2-d]pyrimidine scaffold is a versatile starting point for the rational design and synthesis of new chemical entities with enhanced therapeutic properties. nih.gov The process begins with a "hit" compound, such as this compound, and leverages an iterative cycle of design, synthesis, and biological testing to develop improved analogs.

Structure-activity relationship (SAR) studies are central to this process. By systematically modifying different parts of the molecule—such as the cyclopropyl (B3062369) group or substituents on the thienopyrimidine core—and measuring the effect on biological activity, researchers can deduce which chemical features are critical for target engagement. nih.gov For instance, studies on a series of thieno[3,2-d]pyrimidin-4-amines as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase revealed how different N-substituents significantly impacted inhibitory potency. nih.govresearchgate.net

Table 2: Example Structure-Activity Relationship (SAR) Data for N-substituted thieno[3,2-d]pyrimidin-4-amine Analogs against M. bovis BCG

Compound N-substituent ATP IC₅₀ (µM) with Q203
10 N-benzyl 18
11 N-phenethyl 10
17 N-(4-fluorophenethyl) 12
19 N-(4-(tert-butyl)phenethyl) 6.2

Data illustrates how modifications to the N-substituent impact inhibitory concentration. Sourced from reference nih.gov.

The synthesis of these novel analogs relies on robust and efficient chemical methods. De novo synthesis approaches, such as the nucleophilic aromatic substitution (SNAr) reactions used to prepare various thieno[3,2-d]pyrimidin-4-amines, allow for the flexible installation of diverse functional groups at key positions. nih.gov More advanced synthetic strategies, including microwave-assisted synthesis, can accelerate the creation of compound libraries for screening. nih.govmdpi.com

Development of Tool Compounds and Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, derivatives of this compound can be developed into sophisticated tool compounds and chemical probes. These specialized molecules are designed to investigate complex biological systems, identify protein targets, and validate their roles in disease. nih.gov A chemical probe is a highly selective small molecule used to perturb a specific protein's function in cells or organisms.

For example, a potent and selective analog from the thieno[3,2-d]pyrimidine class, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, was identified as a good chemical probe for studying the function of mycobacterial cytochrome bd oxidase. nih.gov To transform a compound like this compound into a versatile chemical probe, it can be chemically modified in several ways:

Affinity-based probes: A reactive group can be incorporated to allow for covalent labeling of the target protein, facilitating its identification and isolation.

Fluorescent probes: Attaching a fluorescent dye allows for the visualization of the target protein's localization and trafficking within living cells using advanced microscopy techniques.

Biotinylated probes: Adding a biotin (B1667282) tag enables the capture and purification of the target protein and its binding partners from cell lysates, a technique known as "pull-down" proteomics.

The development of such probes derived from the this compound scaffold would be invaluable for target validation and for dissecting the intricate biological pathways in which its targets are involved. nih.gov

In Silico Screening and Artificial Intelligence in Compound Discovery and Optimization

Computational methods, including in silico screening and artificial intelligence (AI), are revolutionizing the pace of drug discovery and can be powerfully applied to the this compound scaffold.

In Silico Screening: Virtual screening and molecular docking are computational techniques used to predict how well a molecule fits into the binding site of a target protein. mdpi.com These methods can be used to screen vast virtual libraries of millions of compounds to identify new thienopyrimidine derivatives that are likely to be active, prioritizing them for chemical synthesis and biological testing. nih.gov Docking studies have been successfully used to provide insight into the binding modes of related tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives in the active site of kinases like VEGFR-2. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML models can be trained on existing SAR data from thienopyrimidine analogs. nih.gov These models learn the complex relationships between chemical structure and biological activity. Once trained, they can predict the activity of new, not-yet-synthesized compounds with remarkable speed and accuracy. This predictive power allows researchers to focus synthetic efforts on molecules with the highest probability of success, significantly reducing the time and cost of the optimization process. Furthermore, generative AI models can design entirely novel molecules (de novo design) that are optimized for potency, selectivity, and desirable pharmacokinetic properties.

Integrating these computational approaches into the research workflow will undoubtedly accelerate the discovery and optimization of next-generation analogs of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-cyclopropylthieno[3,2-d]pyrimidin-4-amine to improve yield?

  • Methodology :

  • Use microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in analogous thienopyrimidine derivatives (e.g., 80°C for 3 hours under argon) .
  • Optimize stoichiometry of amine reagents (e.g., 1.0–2.0 equivalents of cyclopropylamine) and employ bases like N,N-diisopropylethylamine to drive nucleophilic substitution .
  • Purify via flash column chromatography (silica gel) with gradients tailored to polarity differences between reactants and products .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodology :

  • Perform single-crystal X-ray diffraction to resolve 3D conformation and intermolecular interactions, as validated for N-benzyl analogs .
  • Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., δ 8.96 ppm for pyrimidine protons) and ESI-MS for molecular ion verification .
  • Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How can researchers evaluate the initial biological activity of this compound against kinase targets?

  • Methodology :

  • Screen against kinase panels (e.g., CDK5, CK1, CLK1) using fluorescence-based assays (ATP competition) .
  • Validate apoptosis induction via caspase-3/7 activation assays, as shown for related thieno[3,2-d]pyrimidines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

  • Methodology :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., CF3) at the pyrimidine C2/C6 positions to enhance target binding, as seen in kinase inhibitors .
  • Evaluate regiochemistry : Compare thieno[3,2-d] vs. thieno[2,3-d] isomers for selectivity differences, as demonstrated in ErbB kinase inhibitors .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. What strategies resolve conflicting bioactivity data in different assay systems for this compound?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., cell line, ATP concentration) to minimize variability .
  • Test metabolite stability via microsomal incubation (e.g., human liver microsomes) to identify degradation pathways .
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .

Q. How does crystallographic data inform the rational design of this compound-based therapeutics?

  • Methodology :

  • Analyze X-ray co-crystal structures with target proteins (e.g., kinases) to identify critical hydrogen bonds (e.g., pyrimidine N1 with backbone amides) .
  • Optimize cyclopropyl group orientation to exploit hydrophobic pockets, as seen in pyrrolidinylmethyl-benzyl derivatives .

Q. What experimental approaches validate target engagement and mechanism of action in cellular models?

  • Methodology :

  • Use phospho-specific antibodies in Western blotting to detect kinase inhibition (e.g., reduced p-GSK3β levels) .
  • Perform RNAi knockdown of putative targets to confirm dependency on this compound activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.